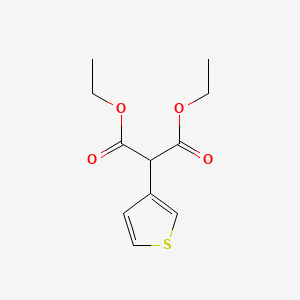
Malonate de diéthyle (3-thiényle)
Vue d'ensemble
Description
Diethyl (3-thienyl)malonate is a compound with the molecular formula C11H14O4S . It is a derivative of diethyl malonate, which is a diethyl ester of malonic acid . Diethyl malonate occurs naturally in grapes and strawberries and is used in perfumes and to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
Synthesis Analysis
The synthesis of diethyl malonate and its derivatives typically involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, producing the nitrile. This intermediate is then treated with ethanol in the presence of an acid catalyst . The malonic ester synthesis takes place in four steps: enolate formation, alkylation, ester hydrolysis, and protonation .Molecular Structure Analysis
The molecule contains a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 Thiophene .Chemical Reactions Analysis
Diethyl malonate can undergo a variety of reactions due to the special chemical structure. The methylene group in the middle of the molecule is neighbored by two carbonyl groups, making it more acidic. The -H on the methylene group can be replaced by metal sodium, while the ester’s structure is unstable and prone to decarboxylation to generate malonic acid .Physical And Chemical Properties Analysis
Diethyl (3-thienyl)malonate has a molecular weight of 242.29 and a density of 1.199 .Applications De Recherche Scientifique
Synthèse pharmaceutique
Le malonate de diéthyle (3-thiényle) est utilisé dans la synthèse de composés pharmaceutiques en raison de son groupe méthylène actif, qui est très réactif. Cette réactivité est essentielle pour la formation de liaisons carbone-carbone en chimie médicinale. Par exemple, il est utilisé dans la préparation de naftidrofuryl, un vasodilatateur . De plus, il joue un rôle dans la synthèse d'anticonvulsivants comme vigabatrin, d'anti-inflammatoires comme phénylbutazone, d'agents antibactériens comme l'acide nalidixique et de médicaments gastroprotecteurs comme rebamipide .
Synthèse organique
En chimie organique, le malonate de diéthyle (3-thiényle) sert de brique de construction polyvalente. Il est impliqué dans des réactions de substitution nucléophile, qui sont fondamentales pour la création d'un large éventail de dérivés synthétiques. Sa capacité à subir une alkylation et une acylation est particulièrement précieuse pour générer des acides carboxyliques et leurs dérivés, qui sont des structures fondamentales en synthèse organique .
Parfumerie et aromatisation
Le groupe ester de ce composé contribue à son odeur agréable, semblable à celle de la pomme, ce qui en fait un ingrédient de choix dans les parfums. Il est également utilisé pour synthétiser des arômes artificiels qui nécessitent une essence fruitée. Les nuances subtiles qu'il ajoute aux compositions de parfums sont très appréciées dans l'industrie de la parfumerie .
Synthèse de vitamines
Le malonate de diéthyle (3-thiényle) est impliqué dans la synthèse de vitamines, en particulier la vitamine B1 (thiamine) et la vitamine B6 (pyridoxine). Ces vitamines jouent un rôle essentiel dans les processus métaboliques et sont essentielles au maintien de la santé neurologique .
Chimie analytique
En tant que sonde chimique, le malonate de diéthyle (3-thiényle) peut être utilisé pour détecter des substances spécifiques au sein de mélanges complexes. Par exemple, il peut faire partie d'une sonde chimique de type "turn-on" pour détecter l'hydrazine, un composé toxique et très réactif, avec une bonne sélectivité par rapport aux autres molécules interférentes dans les échantillons biologiques .
Mécanisme D'action
Target of Action
Diethyl (3-thienyl)malonate is a derivative of malonic acid, which is known to be involved in the synthesis of other compounds such as barbiturates, artificial flavorings, and vitamins . The primary targets of this compound are likely to be the enzymes and biochemical pathways involved in these synthesis processes.
Mode of Action
The mode of action of diethyl (3-thienyl)malonate is based on its structure and its ability to undergo chemical reactions. The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .
Biochemical Pathways
Diethyl (3-thienyl)malonate is involved in the malonic ester synthesis pathway . This pathway involves the alkylation and decarboxylation of malonic ester to form substituted acetic acids . These substituted acetic acids can then be further processed in various biochemical pathways, depending on the specific substituents that have been added.
Pharmacokinetics
It is known that the compound has a molecular weight of 269317 Da , which suggests that it may be able to cross biological membranes. Its density is reported to be 1.199 , which could influence its distribution in the body
Result of Action
The result of the action of diethyl (3-thienyl)malonate is the production of substituted acetic acids via the malonic ester synthesis pathway . These substituted acetic acids can then participate in various biochemical reactions, leading to the synthesis of other compounds such as barbiturates, artificial flavorings, and vitamins .
Action Environment
The action of diethyl (3-thienyl)malonate can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its reactivity. Temperature can also affect the rate of the chemical reactions in which the compound participates
Safety and Hazards
Orientations Futures
Diethyl malonate and its derivatives have been widely used in the synthesis of various compounds, including pharmaceutical intermediates, pesticide intermediates, amino acids, coumarin, liquid crystal materials, insect warning pheromones, and antibacterial derivatives . The future directions of research and application of diethyl malonate and its derivatives are likely to continue in these areas.
Propriétés
IUPAC Name |
diethyl 2-thiophen-3-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-14-10(12)9(11(13)15-4-2)8-5-6-16-7-8/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURROROYQPIDRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CSC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191231 | |
| Record name | Diethyl (3-thienyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37784-67-1 | |
| Record name | 1,3-Diethyl 2-(3-thienyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37784-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (3-thienyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037784671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (3-thienyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (3-thienyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


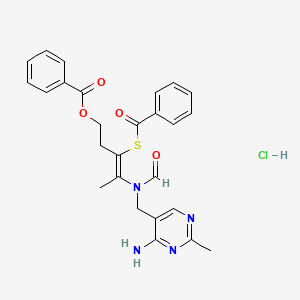


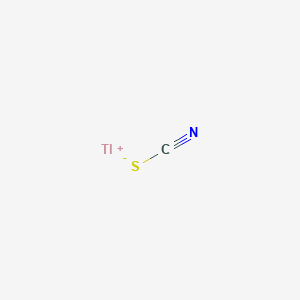
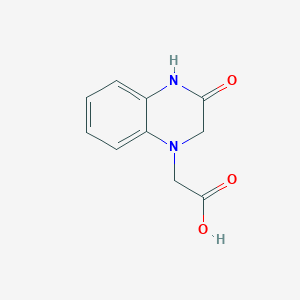
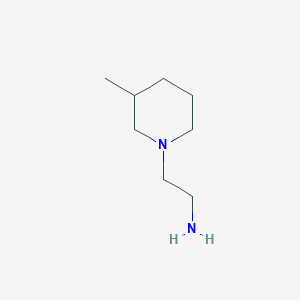
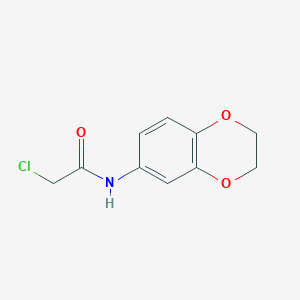
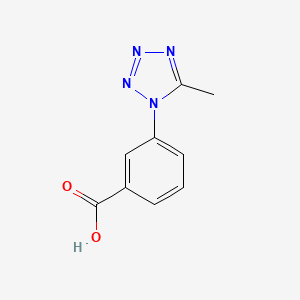
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1598254.png)
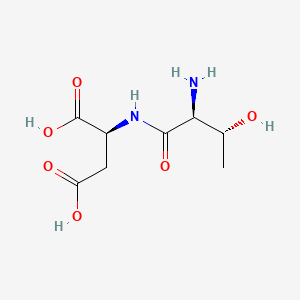
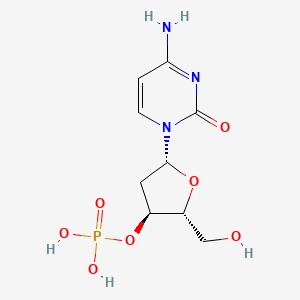

![2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598261.png)